5-Bromo-2,4-difluorobenzoic acid

Catalog No.
S683360
CAS No.
28314-83-2
M.F
C7H3BrF2O2
M. Wt
237 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2,4-difluorobenzoic acid

CAS Number

28314-83-2

Product Name

5-Bromo-2,4-difluorobenzoic acid

IUPAC Name

5-bromo-2,4-difluorobenzoic acid

Molecular Formula

C7H3BrF2O2

Molecular Weight

237 g/mol

InChI

InChI=1S/C7H3BrF2O2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2H,(H,11,12)

InChI Key

BLSMDXUAEFVYID-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Br)F)F)C(=O)O

Synonyms

5-Bromo-2,4-difluoro-benzoic Acid

Canonical SMILES

C1=C(C(=CC(=C1Br)F)F)C(=O)O

5-Bromo-2,4-difluorobenzoic acid (CAS: 28314-83-2) is a highly functionalized, multi-handle halogenated aromatic building block critical to modern pharmaceutical and agrochemical manufacturing. Structurally, it combines a directing carboxylic acid group, a cross-coupling-ready bromine atom at the C5 position, and two strongly electron-withdrawing fluorine atoms at the C2 and C4 positions [1]. This specific substitution pattern provides orthogonal reactivity, allowing process chemists to execute transition-metal-catalyzed biaryl couplings at the C5 site while leveraging the fluorines to modulate the molecule's pKa, lipophilicity, and susceptibility to nucleophilic aromatic substitution (SNAr). In procurement contexts, it is primarily sourced as an advanced precursor for antidiabetic active pharmaceutical ingredients (APIs), targeted covalent inhibitors, and metabolically stable agrochemicals.

Substituting 5-bromo-2,4-difluorobenzoic acid with closely related analogs fundamentally disrupts downstream API synthesis and formulation thermodynamics. Replacing it with the unbrominated precursor, 2,4-difluorobenzoic acid, eliminates the C5 cross-coupling handle, rendering the molecule inert to the Suzuki-Miyaura or Heck reactions required to build complex biaryl scaffolds [1]. Conversely, utilizing a mono-fluorinated analog such as 5-bromo-2-fluorobenzoic acid significantly alters the electronic landscape of the aromatic ring; the absence of the C4 fluorine raises the pKa, reduces the ring's electrophilicity for SNAr reactions, and decreases the metabolic stability of the final drug product. Furthermore, procuring crude or low-grade mixtures of the target compound often introduces 3,5-dibromo-2,4-difluorobenzoic acid impurities, which cause catastrophic double-coupling in transition-metal steps, dictating the need for high-purity (>99.5%) procurement [2].

Elimination of Poly-Brominated Impurities for API Reproducibility

During the synthesis of 5-bromo-2,4-difluorobenzoic acid via direct bromination, the generation of over-brominated impurities is a major procurement risk. Crude reaction mixtures typically yield the product at ~94% purity, heavily contaminated with ~2.04% of 3,5-dibromo-2,4-difluorobenzoic acid [1]. Procurement of advanced, esterification-purified grades of 5-bromo-2,4-difluorobenzoic acid guarantees a purity of >99.5%, effectively eliminating the dibromide impurity. This quantitative upgrade is critical, as even trace amounts of the 3,5-dibromo analog will undergo unintended double-coupling during downstream palladium-catalyzed reactions, severely depressing final API yields and complicating chromatographic clearance.

Evidence DimensionProduct Purity and Dibromide Impurity Content
Target Compound Data>99.5% purity (0% functional dibromide interference in purified grades)
Comparator Or BaselineCrude synthesis baseline (~94% purity with ~2.04% 3,5-dibromo impurity)
Quantified DifferenceNear-total elimination of cross-coupling-active dibromide impurities
ConditionsEsterification-distillation-hydrolysis purification sequence vs. direct bromination precipitation

Procuring the >99.5% pure grade prevents catastrophic double-coupling side reactions during the synthesis of complex biaryl pharmaceutical intermediates.

Thermodynamic Acidity and Electrophilic Activation

The dual fluorine substitution at the C2 and C4 positions exerts a profound electron-withdrawing effect on the benzoic acid core. 5-Bromo-2,4-difluorobenzoic acid exhibits a predicted pKa of 2.86 ± 0.10 . In contrast, unfluorinated benzoic acid has a pKa of ~4.2, and mono-fluorinated analogs typically sit above 3.0. This significant shift of >1.3 pKa units not only alters the solubility and salt-forming thermodynamics of the compound in formulation contexts but also strongly activates the aromatic ring. The electron deficiency makes the fluorines (particularly at C4) highly susceptible to nucleophilic aromatic substitution (SNAr) by thiols or amines, a mechanism actively exploited in covalent drug design.

Evidence DimensionAcid Dissociation Constant (pKa)
Target Compound DatapKa = 2.86 ± 0.10
Comparator Or BaselineUnfluorinated benzoic acid (pKa ~4.2)
Quantified DifferenceShift of >1.3 pKa units toward higher acidity
ConditionsStandard aqueous thermodynamic prediction models

The lowered pKa dictates the compound's salt-formation behavior and strongly activates the ring for targeted SNAr reactions in medicinal chemistry.

Orthogonal Cross-Coupling Capability for Biaryl Construction

A primary driver for procuring 5-bromo-2,4-difluorobenzoic acid over its non-brominated analog (2,4-difluorobenzoic acid) is its orthogonal reactivity profile. The C5-bromine acts as a highly selective handle for palladium-catalyzed cross-coupling. In the synthesis of antidiabetic tricyclic compounds, this specific brominated scaffold successfully undergoes Suzuki coupling with vinyl-tin or aryl-boronic reagents without premature defluorination or decarboxylation [1]. The baseline 2,4-difluorobenzoic acid is completely inert under these specific transition-metal conditions, meaning the C5-bromo variant is the absolute prerequisite for constructing the extended biaryl or vinyl-aryl systems required for target receptor affinity.

Evidence DimensionCross-coupling functionalization sites
Target Compound Data1 highly active Pd-coupling site (C5-Br)
Comparator Or Baseline2,4-Difluorobenzoic acid (0 active coupling sites)
Quantified DifferenceEnables direct C-C bond formation at C5 while preserving the difluoro-acid core
ConditionsPalladium-catalyzed Suzuki or Stille coupling conditions

Without the C5 bromine, process chemists cannot execute the transition-metal couplings necessary to build advanced antidiabetic and agrochemical scaffolds.

Synthesis of Antidiabetic APIs and GPR40 Agonists

Due to its orthogonal cross-coupling capabilities, this compound is the optimal starting material for synthesizing complex tricyclic compounds and GPR40 agonists used in Type 2 diabetes treatments. The C5 bromine allows for the sequential addition of vinyl or aryl groups via Suzuki or Stille couplings, while the carboxylic acid is preserved for downstream amidation or esterification [1].

Development of Covalent STAT3 Inhibitors

Leveraging its high electrophilicity and lowered pKa, 5-bromo-2,4-difluorobenzoic acid is utilized as a warhead precursor in oncology research. The highly activated difluorinated ring is designed to undergo nucleophilic aromatic substitution (SNAr) with specific cysteine residues in the STAT3 protein, providing a mechanism for potent covalent inhibition [2].

Agrochemical Active Ingredient Manufacturing

In the agrochemical sector, this compound is procured to build metabolically stable herbicides and fungicides. The dual fluorine atoms enhance the lipophilicity and environmental stability of the final molecule, while the C5 position serves as the critical junction for attaching diverse biaryl functional groups required for target enzyme inhibition[3].

XLogP3

2.3

Wikipedia

5-BROMO-2,4-DIFLUOROBENZOIC ACID

Dates

Last modified: 08-15-2023

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